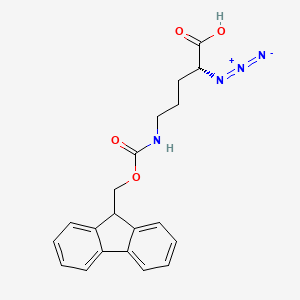
(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)(2-((difluoromethyl)sulfonyl)phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of pyrazole, a five-membered heterocycle that is particularly useful in organic synthesis . Pyrazole derivatives are known to possess a wide range of pharmacological activities, and this particular compound has been studied for its potential as a selective progesterone receptor antagonist .
Synthesis Analysis
The synthesis of this compound involves a telescoped chlorination-etherification sequence to prepare a diketone intermediate . Pyrazole regioisomers are then separated through the formation of their hydrogen sulfate salts and selective crystallization, followed by oxidation .Molecular Structure Analysis
The molecular structure of this compound includes a pyrazole ring, a piperazine ring, and a phenyl ring, all connected by various functional groups. The pyrazole ring is substituted with a cyclopropyl group and a methyl group, while the piperazine ring is connected to a phenyl ring substituted with a difluoromethylsulfonyl group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include chlorination, etherification, and oxidation . The exact reactions would depend on the specific conditions and reagents used in the synthesis process.Applications De Recherche Scientifique
Antibacterial and Antifungal Applications
Research has shown that derivatives of the mentioned compound have significant antibacterial and antifungal activities. For example, novel pyrazole and isoxazole derivatives have been synthesized and characterized, exhibiting good antibacterial activity against strains such as S. aureus, E. coli, B. subtilis, P. aeruginosa, S. pyogenes, and antifungal activity against T. viride, A. flavus, A. brasillansis, and C. albicans. This indicates the potential of these compounds in developing new antibacterial and antifungal agents (Sanjeeva, Narendra, & Venkata, 2022).
Anticancer and Antituberculosis Studies
Further studies have investigated the anticancer and antituberculosis potentials of these derivatives. A series of new derivatives have been synthesized and tested for in vitro anticancer activity against human breast cancer cell lines, with some compounds showing significant activity. Additionally, these compounds have been screened for antituberculosis activity, showing promising results against the standard strain of M. tuberculosis (Mallikarjuna, Padmashali, & Sandeep, 2014).
Enzyme Inhibition for Therapeutic Applications
The derivatives have also been explored for their enzyme inhibitory activities, which are crucial for developing therapeutic agents. For instance, certain synthesized compounds exhibited favorable herbicidal and insecticidal activities, suggesting their utility in agriculture and pest control (Wang et al., 2015). Moreover, some compounds have shown significant inhibitory effects against enzymes, indicating their potential as drug candidates for diseases like Alzheimer's (Hassan et al., 2018).
Antimicrobial Activity of Pyridine Derivatives
New pyridine derivatives synthesized from the compound have demonstrated antimicrobial activity against various bacterial and fungal strains. This suggests their potential in developing new antimicrobial agents to address the challenge of antibiotic resistance (Patel, Agravat, & Shaikh, 2011).
Mécanisme D'action
Propriétés
IUPAC Name |
[4-(5-cyclopropyl-2-methylpyrazol-3-yl)piperazin-1-yl]-[2-(difluoromethylsulfonyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F2N4O3S/c1-23-17(12-15(22-23)13-6-7-13)24-8-10-25(11-9-24)18(26)14-4-2-3-5-16(14)29(27,28)19(20)21/h2-5,12-13,19H,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMLTUCGZLFUULM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2CC2)N3CCN(CC3)C(=O)C4=CC=CC=C4S(=O)(=O)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F2N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)(2-((difluoromethyl)sulfonyl)phenyl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-(2-((4-(4-ethoxyphenyl)-5-((3-methylbenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2583519.png)
![8-(3,5-Dimethylpyrazolyl)-1-[(2-fluorophenyl)methyl]-3-methyl-7-(methylethyl)-1,3,7-trihydropurine-2,6-dione](/img/structure/B2583521.png)
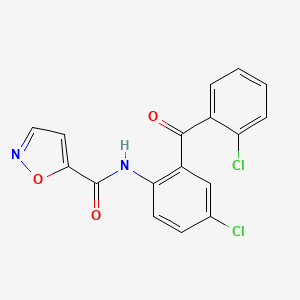
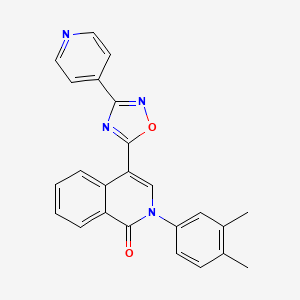
![2-[8-(4-ethoxybenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2583524.png)
![(6-fluoro-4-(4-methoxyphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2583526.png)
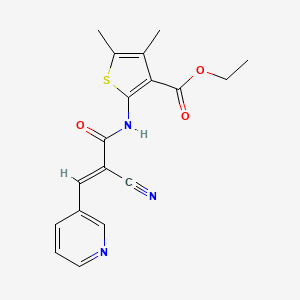
![cis-2-[[(1,1-dimethylethoxy)carbonyl]amino]-4,4-difluoro-Cyclopentanecarboxylicacid](/img/structure/B2583529.png)
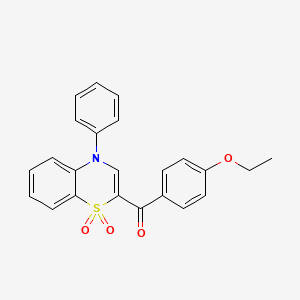
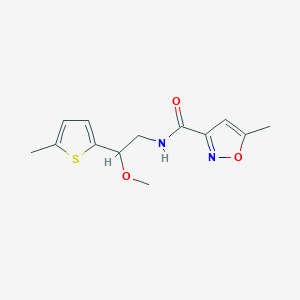
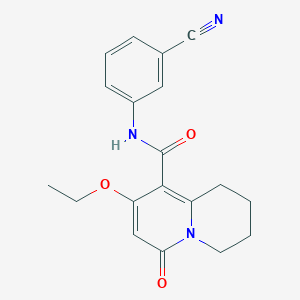
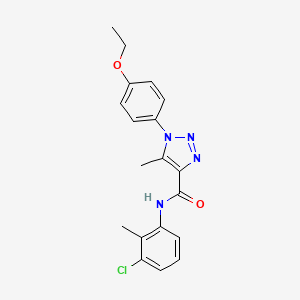
![1-((3-Chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2583538.png)
